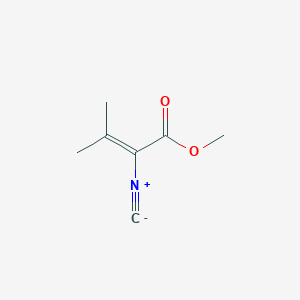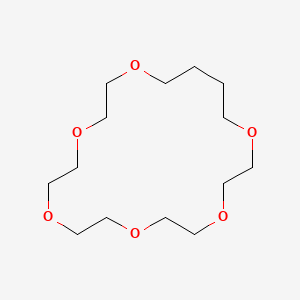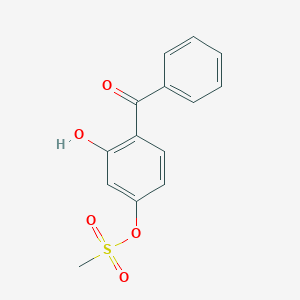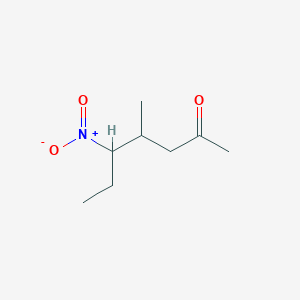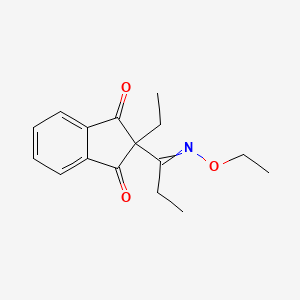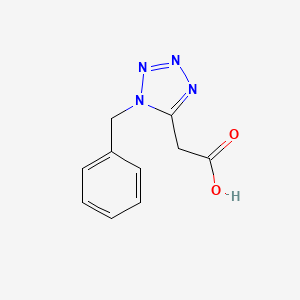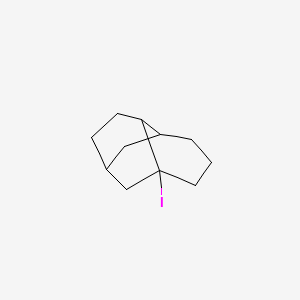![molecular formula C18H16O2 B14498503 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene CAS No. 63163-65-5](/img/structure/B14498503.png)
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Diphenyl-2,5-dioxabicyclo[420]oct-7-ene is a bicyclic organic compound characterized by its unique structure, which includes two phenyl groups and a dioxabicyclo ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal rearrangement of related bicyclic compounds. For example, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene has been studied extensively . This process can be carried out at elevated temperatures, often in the presence of solvents like toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene exerts its effects involves its interaction with molecular targets and pathways. For instance, its thermal isomerization involves a direct disrotatory ring opening, which has been studied using deuterium kinetic isotope effects . This mechanism highlights the compound’s ability to undergo structural rearrangements under specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(dicyanomethylene)bicyclo[4.2.0]oct-7-ene: Undergoes thermal rearrangement to form different products.
cis-Bicyclo[4.2.0]oct-7-ene: Used as a precursor in the synthesis of related compounds.
Uniqueness
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene is unique due to its specific dioxabicyclo ring system and the presence of phenyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar bicyclic compounds.
Propriétés
Numéro CAS |
63163-65-5 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
7,8-diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene |
InChI |
InChI=1S/C18H16O2/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)18-17(15)19-11-12-20-18/h1-10,17-18H,11-12H2 |
Clé InChI |
WLNXOBNHKLOPDV-UHFFFAOYSA-N |
SMILES canonique |
C1COC2C(O1)C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


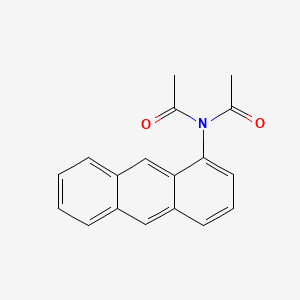

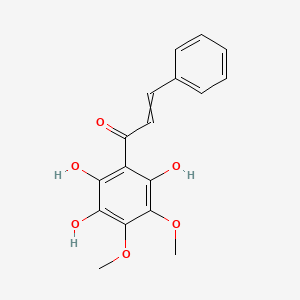
![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
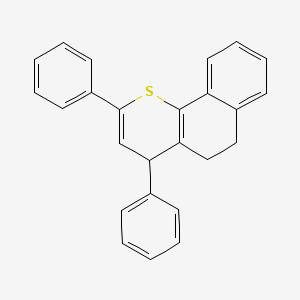
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
